molecular formula C13H8N2O3 B1269427 2-Amino-3-cyano-4,5-di(fur-2-yl)furan CAS No. 24386-17-2

2-Amino-3-cyano-4,5-di(fur-2-yl)furan

Cat. No. B1269427
CAS RN: 24386-17-2
M. Wt: 240.21 g/mol
InChI Key: RDQSOEAGWZLHBE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also contains two fur-2-yl groups and a cyano group attached to the furan ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Synthesis of N,N-Disubstituted Formamidines

2-Amino-3-cyano-4,5-di(fur-2-yl)furan: serves as a precursor in the synthesis of N,N-disubstituted formamidines . These compounds are significant in organic and medicinal chemistry, acting as intermediates in various synthetic pathways. They are used as starting materials in heterocyclic compound synthesis and as building blocks for polymeric synthesis. Additionally, they function as protection groups for primary amines and have applications as bleaching agents and ultraviolet light absorbers.

Development of Antimicrobial Agents

The structural framework of this compound allows for the synthesis of derivatives with potent antimicrobial properties . The presence of specific functional groups can enhance the antibacterial activities against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This makes it a valuable compound in the development of new antibiotics and antiseptics.

Agricultural Chemistry

The compound’s derivatives have been utilized in the synthesis of herbicides and insecticides . The introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of agricultural products. This compound’s derivatives contribute to the development of more effective and environmentally friendly agricultural chemicals.

Molecular Electronics

2-Amino-3-cyano-4,5-di(fur-2-yl)furan: derivatives have been studied for their electronic transport behavior, particularly as optical molecular switches . These switches can transition between different states under the influence of ultraviolet radiation or visible light, making them promising candidates for use in high-density optical memory and logic circuits.

Organic Synthesis

This compound is also involved in the preparation of organic compounds, particularly in the field of heterocyclic chemistry . Its versatility in reactions allows for the creation of a wide array of heterocyclic compounds, which are crucial in pharmaceuticals, dyes, and agrochemicals.

Pharmaceutical Research

Derivatives of 2-Amino-3-cyano-4,5-di(fur-2-yl)furan have been explored for their pharmacological properties, including their potential use in the synthesis of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives . These derivatives hold promise in the development of new drugs with various therapeutic applications.

Safety And Hazards

The safety data sheet for 2-Amino-3-cyano-4,5-di(fur-2-yl)furan suggests that it may be harmful if swallowed, inhaled, or in contact with skin . In case of exposure, it is recommended to rinse immediately with plenty of water .

properties

IUPAC Name

2-amino-4,5-bis(furan-2-yl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-7-8-11(9-3-1-5-16-9)12(18-13(8)15)10-4-2-6-17-10/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQSOEAGWZLHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351930
Record name 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-cyano-4,5-di(fur-2-yl)furan

CAS RN

24386-17-2
Record name 2~5~-Amino[1~2~,2~2~:2~3~,3~2~-terfuran]-2~4~-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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